molecular formula C10H9ClN2O B2567680 4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde CAS No. 1796562-75-8

4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B2567680
CAS No.: 1796562-75-8
M. Wt: 208.65
InChI Key: KDZOZIBVTLJSAN-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific reagents and catalysts, such as palladium or copper catalysts, are often employed to facilitate these transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability . Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are critical to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce various substituted pyrrolo-pyridine derivatives .

Scientific Research Applications

4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo-pyridine derivatives, such as:

Uniqueness

What sets 4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloro and aldehyde groups provides unique sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-5-6(2)12-10(11)8-3-7(4-14)13-9(5)8/h3-4,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZOZIBVTLJSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C2=C1NC(=C2)C=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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